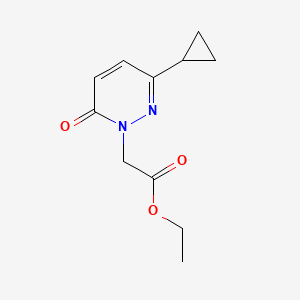
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride
Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1260656-90-3 . It has a molecular weight of 195.69 and its IUPAC name is 2-(2,6-dimethyl-4-morpholinyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is 1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Material Science
- Cadmium(II) Schiff Base Complexes : Research has shown the utility of morpholino derivatives in synthesizing cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. These complexes have implications for materials science, offering a bridge between inorganic chemistry and corrosion engineering (Das et al., 2017).
- Mannich Bases Synthesis : The compound has been involved in the synthesis of various Mannich bases, highlighting its versatility in organic chemistry and potential applications in creating novel compounds with diverse chemical properties (Sun, 1962).
Pharmacological Research
- Neurokinin-1 Receptor Antagonist : It's been utilized in the development of water-soluble neurokinin-1 receptor antagonists, indicating potential applications in treating emesis and depression due to its high affinity and efficacy in pre-clinical tests (Harrison et al., 2001).
- Electrochemical Fluorination : The derivative has been subjected to electrochemical fluorination, showcasing the chemical's versatility in modifying morpholine rings, which could have implications for synthesizing fluorinated pharmaceuticals (Takashi et al., 1998).
Chemical and Molecular Studies
- Molecular Structure Analysis : Detailed theoretical studies on morpholine derivatives have been conducted to understand their molecular structure, vibrational analysis, and thermodynamic properties, contributing to the broader knowledge of chemical compound behaviors (Medetalibeyoğlu et al., 2019).
- Mannich Reaction Applications : The compound's derivatives have been explored for their potential enzyme inhibitory properties, demonstrating the compound's utility in biochemical research and potential therapeutic applications (Boy et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXGUJSKYSOJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















